Atiprimod

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

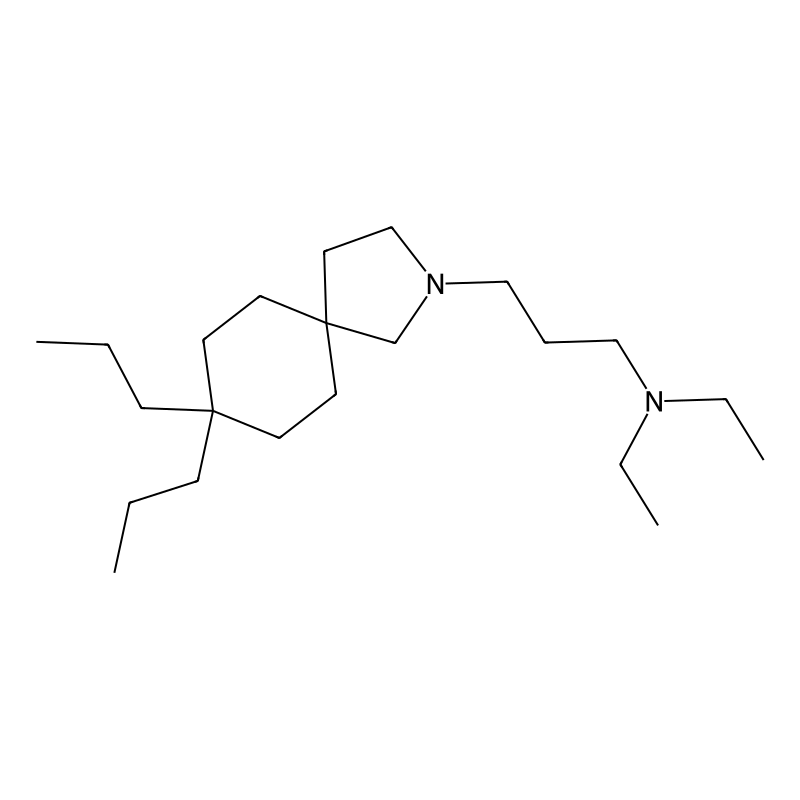

Atiprimod is a cationic amphiphilic compound classified as an azaspirodecane derivative, specifically known as 2-[3-(diethylamino)propyl]-8,8-dipropyl-2-azaspiro[4.5]decane-1,3-dione. It has garnered attention for its potential therapeutic applications in treating multiple myeloma and other advanced cancers, as well as autoimmune diseases such as rheumatoid arthritis. The compound functions primarily by inhibiting the growth of tumors and the formation of new blood vessels that supply these tumors with nutrients and oxygen, a process known as angiogenesis .

- Oxidation: This reaction can lead to different oxidation products depending on the conditions applied.

- Reduction: Reduction reactions can alter the functional groups within Atiprimod, potentially enhancing its therapeutic properties.

- Substitution: Substitution reactions allow for the introduction of different functional groups, which may improve its efficacy.

Common reagents involved in these reactions include boron trifluoride etherate, methyl vinyl ketone, and ethyl 2-cyanoacetate. Controlled temperatures and specific solvents are crucial for facilitating these transformations.

Atiprimod exhibits several significant biological activities:

- Inhibition of Angiogenesis: The compound reduces vascular endothelial growth factor secretion, which is essential for new blood vessel formation .

- Induction of Apoptosis: Atiprimod induces programmed cell death in myeloma cells by blocking key signaling pathways such as the signal transducer and activator of transcription 3 (STAT3) pathway. This leads to increased activation of caspase 3 and cleavage of poly(adenosine diphosphate-ribose) polymerase (PARP), a marker of apoptosis .

- Anti-inflammatory Effects: It downregulates pro-inflammatory cytokines like interleukin-6, contributing to its anti-inflammatory properties .

The synthesis of Atiprimod involves several steps:

- Johnson–Corey–Chaykovsky Reaction: Starting with 4-heptanone to produce 2,2-dipropyloxirane.

- Boron Trifluoride Etherate Treatment: Converts the intermediate to 2-propylpentanal.

- Acid Treatment with Methyl Vinyl Ketone: Leads to the formation of 4,4-dipropylcyclohex-2-enone.

- Catalytic Hydrogenation: Converts the enone to 4,4-dipropylcyclohexanone.

- Knoevenagel Condensation: With ethyl 2-cyanoacetate yields cyano-(4,4-dipropyl-cyclohexylidene)-acetic acid ethyl ester.

- Conjugate Addition of Cyanide Anion: Followed by hydrolysis and decarboxylation to yield a key intermediate.

- Final Steps: Involve treatment with acetic anhydride and condensation with 3-diethylaminopropylamine to form Atiprimod .

Atiprimod's unique profile combines anti-cancer, anti-inflammatory, and anti-angiogenic properties, making it a versatile candidate for therapeutic applications across multiple disease states .

Studies have shown that Atiprimod interacts with various cellular pathways:

- It blocks the phosphorylation of STAT proteins (STAT3 and STAT5), thereby inhibiting downstream signaling that promotes cell proliferation and survival in myeloma cells .

- It also affects the expression levels of several growth factors involved in tumor progression, including interleukin-6 and tumor necrosis factor-alpha .

Atiprimod demonstrates potent inhibitory activity against the Janus Kinase 2 / Signal Transducer and Activator of Transcription 3 signaling cascade through multiple mechanistic pathways. The compound exhibits selective targeting of Janus Kinase 2 with an inhibitory concentration fifty value of 397 nanomolar, establishing its role as a highly specific kinase inhibitor [1] [2]. The molecular mechanism involves direct interference with the phosphorylation status of both Janus Kinase 2 and downstream Signal Transducer and Activator of Transcription proteins.

In cellular systems expressing the oncogenic Janus Kinase 2 V617F mutation, atiprimod demonstrates enhanced efficacy compared to wild-type Janus Kinase 2 expressing cells. FDCP-EpoR cells harboring the mutant Janus Kinase 2 V617F variant exhibited an inhibitory concentration fifty of 0.42 micromolar, significantly lower than the 0.69 micromolar required for wild-type Janus Kinase 2 inhibition [1]. This differential sensitivity suggests that atiprimod preferentially targets constitutively activated kinase signaling pathways characteristic of malignant transformation.

The inhibition dynamics of Signal Transducer and Activator of Transcription 3 phosphorylation occur in both dose-dependent and time-dependent manners. In U266-B1 multiple myeloma cells, atiprimod treatment at 8 micromolar concentration completely abolished Signal Transducer and Activator of Transcription 3 phosphorylation within 4 hours of exposure [3] [4]. The compound effectively blocks both tyrosine 705 and serine 727 phosphorylation sites on Signal Transducer and Activator of Transcription 3, which are critical for transcriptional activation and nuclear translocation [5].

Research findings demonstrate that atiprimod interferes with interleukin-6-stimulated Signal Transducer and Activator of Transcription 3 activation across multiple cancer cell types. In hepatocellular carcinoma models, the compound prevented interleukin-6-induced phosphorylation of Signal Transducer and Activator of Transcription 3 at both serine 727 and tyrosine 705 residues, effectively blocking the autocrine signaling loop that promotes tumor cell survival [5]. This inhibition occurs through mechanisms involving phosphoinositide-3-kinase and cyclooxygenase-2 pathway interference.

The temporal dynamics of Signal Transducer and Activator of Transcription pathway inhibition reveal rapid onset of activity. Western blot analyses show detectable reduction in Signal Transducer and Activator of Transcription 3 phosphorylation within 1 hour of atiprimod treatment, with maximal inhibition achieved by 4 hours [3] [4]. Concurrently, deoxyribonucleic acid binding activity of activated Signal Transducer and Activator of Transcription 3 decreases by 50% within 2 hours and becomes completely abolished after 4 hours of treatment [4].

| Cell Line | Inhibitory Concentration Fifty (μM) | Janus Kinase 2 Inhibition | Signal Transducer and Activator of Transcription 3 Phosphorylation Inhibition (%) | Signal Transducer and Activator of Transcription 5 Phosphorylation Inhibition (%) |

|---|---|---|---|---|

| FDCP-EpoR Janus Kinase 2 Wild Type | 0.69 | Moderate | 60-70% | 50-60% |

| FDCP-EpoR Janus Kinase 2 V617F | 0.42 | High | 80-90% | 70-80% |

| SET-2 | 0.53 | High | 70-80% | 60-70% |

| CMK | 0.79 | Moderate | 60-70% | 50-60% |

| U266-B1 | Not Reported | Yes | >95% | Not Reported |

| HepG2.2.15 | Not Reported | Yes | 85-95% | Not Reported |

The specificity of atiprimod for the Janus Kinase / Signal Transducer and Activator of Transcription pathway is further demonstrated by its minimal effects on other signaling cascades. The compound does not significantly alter extracellular signal-regulated kinase phosphorylation, indicating selective targeting of the Janus Kinase family kinases rather than broad-spectrum kinase inhibition [6]. This selectivity profile contributes to the compound's therapeutic window and reduced off-target effects.

Downregulation of Anti-Apoptotic B-cell lymphoma 2 Family Proteins

Atiprimod exerts profound effects on the B-cell lymphoma 2 family of proteins, systematically downregulating key anti-apoptotic members while promoting pro-apoptotic protein expression. The compound demonstrates consistent ability to reduce B-cell lymphoma 2 protein levels across diverse cancer cell types, with this effect occurring through both transcriptional and post-translational mechanisms [3] [4] [7] [8].

The downregulation of B-cell lymphoma 2 occurs in a time-dependent manner, with detectable reductions observed within 4-6 hours of atiprimod exposure in multiple myeloma cell lines. In U266-B1 cells, treatment with 8 micromolar atiprimod results in progressive decreases in B-cell lymphoma 2 expression, reaching maximal suppression by 24 hours [4]. This reduction correlates temporally with the onset of apoptotic cell death, suggesting a causal relationship between B-cell lymphoma 2 downregulation and cell death induction.

B-cell lymphoma extra large protein expression demonstrates variable sensitivity to atiprimod treatment depending on the cellular context. Multiple myeloma cell lines including U266-B1 and MM-1 show significant B-cell lymphoma extra large downregulation, while mantle cell lymphoma lines such as SP53 and MINO exhibit minimal changes in B-cell lymphoma extra large levels [3] [9]. This differential response may reflect varying dependencies on specific anti-apoptotic proteins across different hematological malignancies.

Myeloid cell leukemia 1 protein represents another critical target of atiprimod-mediated downregulation. The compound effectively reduces Myeloid cell leukemia 1 expression in multiple myeloma and acute myeloid leukemia cell lines, contributing to the sensitization of cells to apoptotic stimuli [3] [10]. The reduction in Myeloid cell leukemia 1 levels occurs concurrently with B-cell lymphoma 2 downregulation, suggesting coordinated suppression of multiple survival signals.

The mechanism underlying anti-apoptotic protein downregulation involves interference with Signal Transducer and Activator of Transcription 3-mediated transcriptional regulation. Signal Transducer and Activator of Transcription 3 serves as a transcriptional activator for multiple anti-apoptotic genes, including B-cell lymphoma 2, B-cell lymphoma extra large, and Myeloid cell leukemia 1 [4]. By blocking Signal Transducer and Activator of Transcription 3 phosphorylation and nuclear translocation, atiprimod effectively prevents the transcriptional maintenance of these survival proteins.

| Cell Line | B-cell lymphoma 2 Downregulation | B-cell lymphoma extra large Downregulation | Myeloid cell leukemia 1 Downregulation | Time to Effect (hours) | Caspase-3 Activation |

|---|---|---|---|---|---|

| U266-B1 | Yes | Yes | Yes | 4-6 | Yes |

| MM-1 | Yes | Yes | Yes | 4-6 | Yes |

| SET-2 | Yes | Moderate | Yes | 6-8 | Yes |

| SP53 | Yes | No change | Not Reported | 6-12 | Yes |

| MINO | Yes | No change | Not Reported | 6-12 | Yes |

| Grant 519 | Yes | No change | Not Reported | 6-12 | Yes |

Concurrent with the downregulation of anti-apoptotic proteins, atiprimod promotes the expression and activation of pro-apoptotic B-cell lymphoma 2 family members. Treatment leads to upregulation of BAX and BAD proteins, while simultaneously inducing phosphorylation of B-cell lymphoma 2 at serine residues, which converts it from an anti-apoptotic to a pro-apoptotic form [9] [11]. This dual mechanism ensures comprehensive disruption of the cellular survival machinery.

The functional consequences of B-cell lymphoma 2 family protein modulation manifest as increased mitochondrial membrane permeabilization and cytochrome c release. The shift in the balance between pro-apoptotic and anti-apoptotic proteins promotes the formation of mitochondrial permeability transition pores, facilitating the release of apoptogenic factors including cytochrome c and apoptosis-inducing factor [9] [11]. This mitochondrial dysfunction represents a critical step in atiprimod-induced apoptosis.

Interleukin-6 and Vascular Endothelial Growth Factor Signal Transduction Interference

Atiprimod demonstrates comprehensive interference with both interleukin-6 and vascular endothelial growth factor signaling networks, disrupting key pathways essential for tumor growth, angiogenesis, and metastatic progression. The compound affects multiple levels of these signaling cascades, from cytokine production to receptor-mediated signal transduction [12] [6] [13].

The inhibition of interleukin-6 production represents a fundamental mechanism through which atiprimod exerts its anti-tumor effects. In multiple myeloma cells and bone marrow stromal cells, treatment with atiprimod significantly reduces interleukin-6 secretion, effectively disrupting the autocrine and paracrine signaling loops that promote tumor cell survival and proliferation [6]. This reduction in interleukin-6 production occurs through interference with nuclear factor kappa B activation, a key transcriptional regulator of interleukin-6 gene expression [4].

The compound's effects on interleukin-6 signaling extend beyond cytokine production to include direct interference with signal transduction mechanisms. Atiprimod blocks interleukin-6-stimulated phosphorylation of Signal Transducer and Activator of Transcription 3 at both tyrosine 705 and serine 727 residues, preventing the transcriptional activation of downstream target genes [5] [4]. This blockade occurs even in the presence of exogenous interleukin-6, indicating that atiprimod interferes with receptor-proximal signaling events rather than simply reducing ligand availability.

Vascular endothelial growth factor pathway interference represents another critical component of atiprimod's mechanism of action. The compound inhibits vascular endothelial growth factor production in bone marrow stromal cells stimulated by multiple myeloma cell binding, effectively disrupting the tumor-stromal cell interaction that promotes angiogenesis [6]. Additionally, atiprimod directly interferes with vascular endothelial growth factor-induced proliferation and migration of human umbilical vein endothelial cells, demonstrating anti-angiogenic properties [12].

The temporal dynamics of cytokine signaling interference reveal rapid onset of activity. Nuclear factor kappa B activity, which regulates both interleukin-6 and vascular endothelial growth factor expression, becomes inhibited within hours of atiprimod treatment [4]. This early interference with transcriptional machinery leads to sustained suppression of cytokine production and subsequent disruption of autocrine signaling loops.

| Model System | Interleukin-6 Production Inhibition | Vascular Endothelial Growth Factor Production Inhibition | Interleukin-6 Signaling Blockade | Vascular Endothelial Growth Factor-induced Proliferation | Vascular Endothelial Growth Factor-induced Migration |

|---|---|---|---|---|---|

| Multiple Myeloma Cells | Yes | Yes | Complete | Not Reported | Not Reported |

| Bone Marrow Stromal Cells | Yes | Yes | Yes | Not Reported | Not Reported |

| Human Umbilical Vein Endothelial Cells | Not Reported | Yes | Not Reported | Inhibited | Inhibited |

| HepG2 Cells | Yes | Not Reported | Complete | Not Reported | Not Reported |

| Mantle Cell Lymphoma Cells | Yes | Not Reported | Yes | Not Reported | Not Reported |

The mechanism of vascular endothelial growth factor signaling interference involves multiple pathways. Atiprimod inhibits both basic fibroblast growth factor and vascular endothelial growth factor-induced endothelial cell responses, suggesting broad-spectrum anti-angiogenic activity [12]. The compound disrupts endothelial cell cord formation in three-dimensional culture systems and suppresses neovascularization in chorioallantoic membrane assays, demonstrating functional anti-angiogenic effects beyond simple proliferation inhibition.

Signal Transducer and Activator of Transcription 3 serves as a convergence point for both interleukin-6 and vascular endothelial growth factor signaling pathways. By blocking Signal Transducer and Activator of Transcription 3 activation, atiprimod simultaneously disrupts multiple growth and survival signals [14] [13]. This convergent inhibition amplifies the compound's therapeutic effects by targeting shared downstream effector mechanisms.

The functional consequences of interleukin-6 and vascular endothelial growth factor pathway interference extend to the tumor microenvironment. Reduced cytokine production leads to decreased recruitment and activation of supporting stromal cells, while impaired angiogenesis limits nutrient and oxygen delivery to tumor tissues [6]. These effects combine to create an unfavorable environment for tumor growth and metastatic dissemination.

Mitochondrial Permeability Transition Pore Activation Mechanisms

Atiprimod induces mitochondrial dysfunction through activation of the mitochondrial permeability transition pore, leading to loss of mitochondrial membrane potential and release of pro-apoptotic factors. This mechanism represents a critical pathway through which the compound induces apoptotic cell death in malignant cells while sparing normal tissues [9] [15] [11].

The activation of mitochondrial permeability transition pores occurs in a dose-dependent and time-dependent manner following atiprimod exposure. In cells expressing the Janus Kinase 2 V617F mutation, treatment with inhibitory concentration eighty doses results in 89% of cells exhibiting mitochondrial membrane potential loss within 48 hours [15]. This mitochondrial dysfunction precedes the morphological changes associated with apoptotic cell death, indicating a primary role in the cell death process.

The temporal sequence of mitochondrial permeability transition pore activation reveals differential kinetics depending on cell type and oncogenic context. Mantle cell lymphoma cells demonstrate rapid mitochondrial dysfunction, with detectable changes occurring within 6-12 hours of atiprimod treatment [9] [11]. In contrast, cells with wild-type Janus Kinase 2 require longer exposure times and higher concentrations to achieve similar levels of mitochondrial dysfunction, suggesting preferential targeting of transformed cells.

Cytochrome c release from mitochondria represents a key consequence of permeability transition pore activation. Following atiprimod treatment, cytochrome c translocates from the mitochondrial intermembrane space to the cytoplasm, where it participates in apoptosome formation and caspase cascade activation [9] [11]. The timing of cytochrome c release varies among cell types, occurring within 12-24 hours in most cancer cell lines tested.

Apoptosis-inducing factor release provides an alternative cell death pathway that operates independently of caspase activation. In mantle cell lymphoma cells, atiprimod treatment leads to apoptosis-inducing factor translocation from mitochondria to the nucleus within 12 hours, preceding cytochrome c release [9] [11]. This apoptosis-inducing factor-mediated pathway proves to be the dominant mechanism of cell death in these cells, as caspase inhibitors fail to prevent atiprimod-induced apoptosis.

| Cell Line | Mitochondrial Membrane Potential Loss (%) | Cytochrome c Release | Apoptosis-Inducing Factor Release | Time to Mitochondrial Dysfunction (hours) | Apoptosis Pathway |

|---|---|---|---|---|---|

| FDCP-EpoR Janus Kinase 2 V617F | 89% (Inhibitory Concentration Eighty) | Yes | Not Reported | 24-48 | Caspase-dependent |

| SET-2 | 53% (Inhibitory Concentration Eighty) | Yes | Not Reported | 24-48 | Caspase-dependent |

| CMK | 57% (Inhibitory Concentration Eighty) | Yes | Not Reported | 24-48 | Caspase-dependent |

| SP53 | Yes | Yes (24 hours) | Yes (12 hours) | 6-12 | Apoptosis-Inducing Factor-mediated |

| MINO | Yes | Yes (24 hours) | Yes (12 hours) | 6-12 | Apoptosis-Inducing Factor-mediated |

| Normal Peripheral Blood Mononuclear Cells | Minimal | No | No | >72 | None |

The regulation of mitochondrial permeability transition pore activation involves multiple upstream signaling pathways. c-Jun N-terminal kinase activation occurs rapidly following atiprimod treatment and contributes to the phosphorylation and inactivation of anti-apoptotic B-cell lymphoma 2 family proteins [9]. This phosphorylation converts B-cell lymphoma 2 from a pore-inhibiting to a pore-promoting factor, facilitating mitochondrial permeabilization.

The differential sensitivity of normal versus malignant cells to mitochondrial permeability transition pore activation represents a crucial aspect of atiprimod's therapeutic selectivity. Normal peripheral blood mononuclear cells show minimal mitochondrial dysfunction even after prolonged exposure to atiprimod concentrations that rapidly induce apoptosis in cancer cells [9]. This selectivity likely reflects the dependence of transformed cells on constitutively activated survival pathways that are disrupted by atiprimod treatment.

The molecular composition of the mitochondrial permeability transition pore includes cyclophilin D, adenine nucleotide translocator, and voltage-dependent anion channels. While the exact mechanism by which atiprimod promotes pore opening remains to be fully elucidated, the compound's effects on calcium homeostasis and oxidative stress may contribute to pore activation [16]. The resulting mitochondrial swelling and outer membrane rupture facilitate the release of multiple pro-apoptotic factors beyond cytochrome c and apoptosis-inducing factor.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Drug Indication

Pharmacology

Other CAS

Wikipedia

Dates

2: Neri P, Tassone P, Shammas M, Yasui H, Schipani E, Batchu RB, Blotta S, Prabhala R, Catley L, Hamasaki M, Hideshima T, Chauhan D, Jacob GS, Picker D, Venuta S, Anderson KC, Munshi NC. Biological pathways and in vivo antitumor activity induced by Atiprimod in myeloma. Leukemia. 2007 Dec;21(12):2519-26. Epub 2007 Sep 20. PubMed PMID: 17882285.

3: Wang M, Zhang L, Han X, Yang J, Qian J, Hong S, Samaniego F, Romaguera J, Yi Q. Atiprimod inhibits the growth of mantle cell lymphoma in vitro and in vivo and induces apoptosis via activating the mitochondrial pathways. Blood. 2007 Jun 15;109(12):5455-62. Epub 2007 Feb 22. PubMed PMID: 17317853.

4: Choudhari SR, Khan MA, Harris G, Picker D, Jacob GS, Block T, Shailubhai K. Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod. Mol Cancer Ther. 2007 Jan;6(1):112-21. PubMed PMID: 17237271.

5: Kaden S, Reissig HU. Efficient approach to the Azaspirane core of FR 901483. Org Lett. 2006 Oct 12;8(21):4763-6. PubMed PMID: 17020297.

6: Shailubhai K. Atiprimod: a multi-functional drug candidate for myeloid and other malignancies. Leuk Res. 2007 Jan;31(1):9-10. Epub 2006 Jul 24. PubMed PMID: 16860863.

7: Lakings DB. Atiprimod (AnorMED). IDrugs. 2000 Mar;3(3):329-35. PubMed PMID: 16103943.

8: Amit-Vazina M, Shishodia S, Harris D, Van Q, Wang M, Weber D, Alexanian R, Talpaz M, Aggarwal BB, Estrov Z. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells. Br J Cancer. 2005 Jul 11;93(1):70-80. PubMed PMID: 15970928; PubMed Central PMCID: PMC2361492.

9: Faderl S, Ferrajoli A, Harris D, Van Q, Kantarjian HM, Estrov Z. Atiprimod blocks phosphorylation of JAK-STAT and inhibits proliferation of acute myeloid leukemia (AML) cells. Leuk Res. 2007 Jan;31(1):91-5. Epub 2006 Jul 7. PubMed PMID: 16828865.

10: Obniska J, Kamiński K. Lipophilicity characterization of new N-phenylamino-azaspiranes as potential anticonvulsant agents. Biomed Chromatogr. 2006 Nov;20(11):1185-91. PubMed PMID: 16799923.